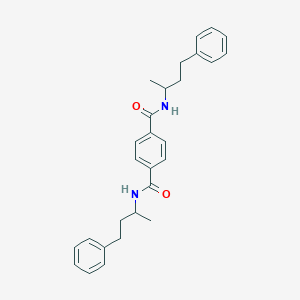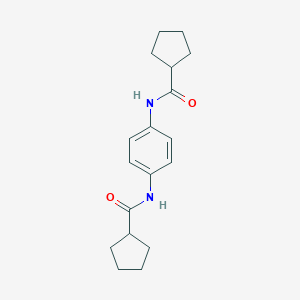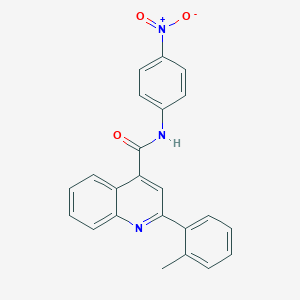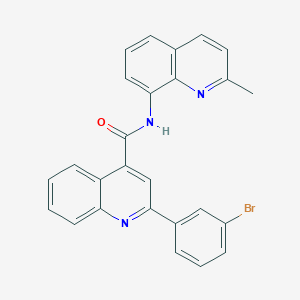
N~1~,N~4~-bis(1-methyl-3-phenylpropyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(1-methyl-3-phenylpropyl)terephthalamide is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-methyl-3-phenylpropyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 1-methyl-3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of N,N’-bis(1-methyl-3-phenylpropyl)terephthalamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-methyl-3-phenylpropyl)terephthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide compounds with different functional groups.
Scientific Research Applications
N,N’-bis(1-methyl-3-phenylpropyl)terephthalamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(1-methyl-3-phenylpropyl)terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3-methoxyphenyl)terephthalamide
- N,N’-bis(4-methylphenyl)terephthalamide
- N,N’-bis(2-chlorophenyl)terephthalamide
Uniqueness
N,N’-bis(1-methyl-3-phenylpropyl)terephthalamide is unique due to its specific substitution pattern and the presence of the 1-methyl-3-phenylpropyl groups. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C28H32N2O2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-N,4-N-bis(4-phenylbutan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-21(13-15-23-9-5-3-6-10-23)29-27(31)25-17-19-26(20-18-25)28(32)30-22(2)14-16-24-11-7-4-8-12-24/h3-12,17-22H,13-16H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
PIBOHJFCAFPWKW-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B329503.png)

![4-ethoxy-N-{7-[(4-ethoxybenzoyl)amino]heptyl}benzamide](/img/structure/B329507.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B329508.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B329511.png)
![2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B329512.png)

![Ethyl 2-[(phenylacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B329516.png)
![3-(2,4-dichlorophenyl)-N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B329518.png)

![2-(5-chlorothiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B329523.png)
![3-CHLORO-N~2~-(2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1-METHYLETHYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B329524.png)
